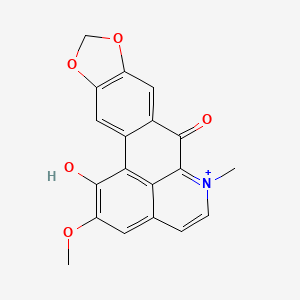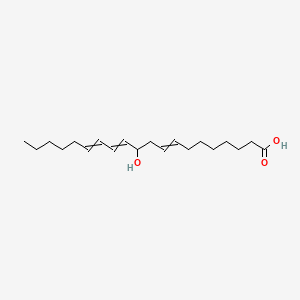
alpha-Amino-4-isothiazolylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-Amino-4-isothiazolylacetic acid is a compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Compounds in this family are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-4-isothiazolylacetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under acidic conditions, leading to the formation of the isothiazole ring . Another approach involves the use of thioamides and nitriles in the presence of a suitable catalyst, such as rhodium or palladium .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorination of 3-mercaptopropanamides followed by cyclization . This method is favored due to its efficiency and scalability.
化学反応の分析
Types of Reactions: alpha-Amino-4-isothiazolylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles .
科学的研究の応用
alpha-Amino-4-isothiazolylacetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of alpha-Amino-4-isothiazolylacetic acid involves the inhibition of enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupts the enzyme’s normal function . This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
類似化合物との比較
Isothiazolinone: Known for its use as a biocide in various applications.
Thiazole: Another sulfur-containing heterocycle with diverse biological activities.
Comparison: alpha-Amino-4-isothiazolylacetic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other isothiazoles and thiazoles. Its ability to form mixed disulfides with thiol-containing enzymes sets it apart from other similar compounds.
特性
CAS番号 |
34653-48-0 |
|---|---|
分子式 |
C5H6N2O2S |
分子量 |
158.18 g/mol |
IUPAC名 |
2-amino-2-(1,2-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-7-10-2-3/h1-2,4H,6H2,(H,8,9) |
InChIキー |
JWVOSCWQPDNXGF-UHFFFAOYSA-N |
SMILES |
C1=C(C=NS1)C(C(=O)O)N |
正規SMILES |
C1=C(C=NS1)C(C(=O)O)N |
同義語 |
alpha-amino-4-isothiazolylacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)




![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)
![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)




